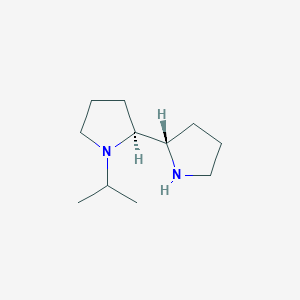
2,2'-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- is a chiral compound with the molecular formula C11H22N2. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- typically involves the reaction of pyrrolidine derivatives under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- involves its interaction with molecular targets through its chiral centers. These interactions can influence various biochemical pathways, leading to the desired effects in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyrrolidine
- 1-(1-Methylethyl)-2,2’-bipyrrolidine
- (2S,2’S)-1-Isopropyl-2,2’-bipyrrolidine
Uniqueness
What sets 2,2’-Bipyrrolidine, 1-(1-methylethyl)-, (2S,2’S)- apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in various applications. This makes it particularly valuable in asymmetric synthesis and catalysis .
Properties
CAS No. |
566202-33-3 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(2S)-1-propan-2-yl-2-[(2S)-pyrrolidin-2-yl]pyrrolidine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-8-4-6-11(13)10-5-3-7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
LTQBUTVRZPYPEU-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)N1CCC[C@H]1[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)N1CCCC1C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


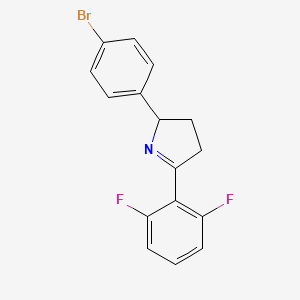
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
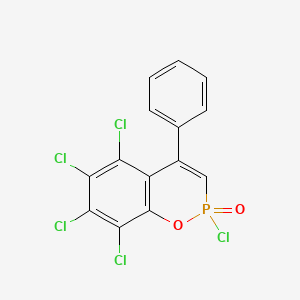
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
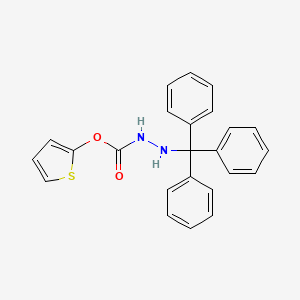
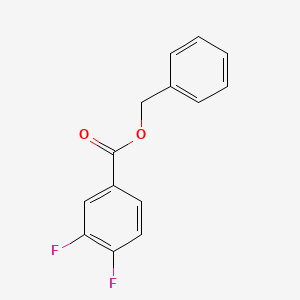
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
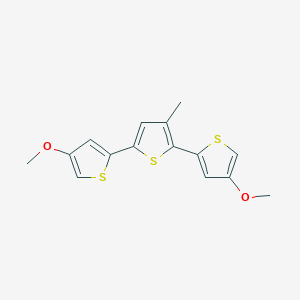
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
